molecular formula C7H6F3NO B6175564 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol CAS No. 2551120-15-9

4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol

Cat. No. B6175564
CAS RN: 2551120-15-9
M. Wt: 177.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol (DFEP) is a compound that has been studied for its potential applications in various scientific research fields. This molecule is a fluorinated derivative of pyridin-2-ol, a heterocyclic compound with a five-membered aromatic ring. DFEP has been found to possess unique properties that make it a useful molecule for laboratory experiments and scientific research.

Scientific Research Applications

4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol has been studied for its potential applications in various scientific research fields. It has been found to be a useful molecule for the synthesis of other compounds, such as the anti-inflammatory drug celecoxib and the antifungal drug clotrimazole. 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol has also been studied for its potential applications in drug delivery systems and as a fluorescent probe for imaging in cell biology.

Mechanism of Action

4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol has been found to possess unique properties that make it a useful molecule for laboratory experiments and scientific research. It has been found to interact with proteins and other molecules in the body, leading to changes in their activity. For example, 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol has been found to bind to and activate the enzyme cyclooxygenase-2 (COX-2), leading to the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol has been found to possess a variety of biochemical and physiological effects. It has been found to be an inhibitor of cyclooxygenase-2 (COX-2), leading to the inhibition of the production of prostaglandins and other inflammatory mediators. 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol has also been found to possess antifungal and antiviral activity, as well as to possess antioxidant and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. It is also non-toxic and has a low environmental impact. However, 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol is not as potent as some other compounds and its effects are not always consistent.

Future Directions

There are a number of potential future directions for research on 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol. These include further investigation into its potential applications in drug delivery systems and imaging, as well as its potential use as an anti-inflammatory, antifungal, and anti-cancer agent. Additionally, further research is needed to explore the biochemical and physiological effects of 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol on various cellular processes and its potential interactions with other molecules in the body.

Synthesis Methods

4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol can be synthesized in two main steps. The first step involves the reaction of 4-trifluoromethylpyridine with 1,1-difluoroethylene in the presence of a Lewis acid catalyst. This reaction produces a mixture of 4-(1,1-difluoroethyl)-5-trifluoromethylpyridin-2-ol and 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol. The second step involves the conversion of the mixture into pure 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol via a hydrolysis reaction with aqueous hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol involves the conversion of 2,5-difluoropyridine to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-difluoropyridine", "1,1-difluoroethane", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: 2,5-difluoropyridine is reacted with sodium hydroxide and hydrogen peroxide in water to form 2,5-difluoropyridine-3,4-diol.", "Step 2: 1,1-difluoroethane is added to the reaction mixture and heated to form 4-(1,1-difluoroethyl)-2,5-difluoropyridine-3,4-diol.", "Step 3: The product from step 2 is treated with acetic acid to remove the protecting groups and form 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol as the final product." ] }

CAS RN

2551120-15-9

Product Name

4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol

Molecular Formula

C7H6F3NO

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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